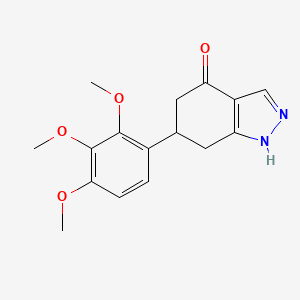![molecular formula C11H17N3O B1469721 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239851-15-0](/img/structure/B1469721.png)
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Übersicht
Beschreibung
“4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a chemical compound with the molecular formula C11H17N3O . It belongs to the class of compounds known as 1,2,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” include its molecular weight, which is 195.26 g/mol . Other properties such as boiling point, vapor pressure, and enthalpy of vaporization can be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound is a valuable scaffold in medicinal chemistry for the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can lead to the discovery of new drugs with various biological activities. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties .
Agriculture: Development of Fungicides
In agriculture, the oxadiazole ring present in the compound is known for its antifungal properties. Researchers have synthesized derivatives to be used as fungicides, combating plant pathogens that affect crop yield. Studies have shown effectiveness against fungi such as Colletotrichum orbiculare and Rhizoctonia solani, which are responsible for significant agricultural losses .
Material Science: Organic Synthesis for Advanced Materials
The compound’s structural features make it a candidate for the synthesis of advanced materials. Its incorporation into polymers or coatings could lead to materials with enhanced properties, such as increased thermal stability or specific interaction capabilities with other substances .
Environmental Science: Eco-Friendly Decomposition Products
Oxadiazoles, including the one in this compound, decompose to release nitrogen gas, which is harmless to the environment. This characteristic makes it an attractive component in the design of environmentally friendly materials or chemicals .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound can be used to study enzyme interactions due to its potential to act as an inhibitor. By attaching it to various enzymes, researchers can observe changes in enzyme activity, which is crucial for understanding metabolic pathways and designing drugs that target specific enzymes .
Pharmacology: Drug Delivery Systems
The piperidine moiety in the compound is often found in drug molecules, suggesting that derivatives of this compound could be used to develop new drug delivery systems. These systems could potentially improve the bioavailability and efficacy of therapeutic agents .
Zukünftige Richtungen
The future directions for the research and development of “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and other 1,2,4-oxadiazole derivatives could involve exploring their potential applications in various fields, such as pharmaceuticals and drug discovery . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHXIWIKFHJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)

![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)



![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)


![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)